5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide 5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 647841-82-5
VCID: VC16890714
InChI: InChI=1S/C15H19N3O/c1-3-5-6-10-7-12(4-2)18-15-13(10)8-11(9-17-15)14(16)19/h7-9H,3-6H2,1-2H3,(H2,16,19)
SMILES:
Molecular Formula: C15H19N3O
Molecular Weight: 257.33 g/mol

5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide

CAS No.: 647841-82-5

Cat. No.: VC16890714

Molecular Formula: C15H19N3O

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide - 647841-82-5

Specification

CAS No. 647841-82-5
Molecular Formula C15H19N3O
Molecular Weight 257.33 g/mol
IUPAC Name 5-butyl-7-ethyl-1,8-naphthyridine-3-carboxamide
Standard InChI InChI=1S/C15H19N3O/c1-3-5-6-10-7-12(4-2)18-15-13(10)8-11(9-17-15)14(16)19/h7-9H,3-6H2,1-2H3,(H2,16,19)
Standard InChI Key JRUVUVMIIVHIMG-UHFFFAOYSA-N
Canonical SMILES CCCCC1=C2C=C(C=NC2=NC(=C1)CC)C(=O)N

Introduction

5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This compound features a naphthyridine core with various substituents that enhance its pharmacological properties. The structure includes a carboxamide functional group, which is significant for its interaction with biological targets.

Synthesis of 5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide

The synthesis of this compound typically involves several key steps, often utilizing modern techniques such as microwave-assisted synthesis to enhance yields and reduce reaction times. These methods are detailed in literature focusing on synthetic strategies for naphthyridine derivatives.

Biological Activities and Potential Applications

Naphthyridine derivatives, including 5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide, have been explored for their antimicrobial, anticancer, and anti-inflammatory properties. These compounds can modulate biological systems effectively, making them promising candidates for drug development .

Table: Biological Activities of Naphthyridine Derivatives

Biological ActivityExamples of Naphthyridine DerivativesTarget Pathways
Antimicrobial7-[3-(R)-amino-2-(S)-methyl-1-azetidinyl]-1-cyclopropyl-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acidBacterial DNA gyrase and topoisomerase IV
AnticancerC-3 modified 1,8-naphthyridine-3-carboxamide derivativesVarious cancer cell lines
Anti-inflammatory1,8-Naphthyridine derivatives with analgesic activitiesInflammation pathways

Mechanism of Action

The mechanism of action for compounds like 5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide typically involves interaction with specific biological targets such as receptors or enzymes. The presence of functional groups conducive to hydrogen bonding and hydrophobic interactions enhances these interactions.

Future Research Directions

Future research should focus on optimizing the synthesis of 5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide and exploring its pharmacokinetic properties to enhance its therapeutic potential. Additionally, investigating its efficacy in various disease models could provide valuable insights into its clinical applications .

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